![molecular formula C22H19N5O3 B2957426 N-苄基-2-(2,4-二氧代-3-(吡啶-2-基甲基)-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)乙酰胺 CAS No. 941907-86-4](/img/structure/B2957426.png)
N-苄基-2-(2,4-二氧代-3-(吡啶-2-基甲基)-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a pyridine ring structure . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods. For instance, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .科学研究应用
药物设计中的嘧啶衍生物
嘧啶衍生物,例如与给定化合物相关的衍生物,由于其多样的生物活性而在药物设计中发挥着重要作用。这些化合物是开发新治疗剂的核心,包括抗肿瘤、抗菌和抗真菌药物。例如,异烟肼的嘧啶掺入席夫碱已被合成并评估其抗菌和抗结核活性,证明了嘧啶衍生物在解决传染病方面的潜力 (Soni 和 Patel,2017)。
抗癌应用
对嘧啶衍生物的探索延伸到抗癌研究,其中 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103) 等化合物已被确定为具有显着抗肿瘤活性的口服组蛋白脱乙酰酶抑制剂。这些化合物抑制癌细胞增殖并诱导细胞凋亡,突出了嘧啶基结构在肿瘤学中的治疗潜力 (Zhou 等人,2008)。
靶向组胺受体
除了抗癌特性外,嘧啶衍生物还因其与组胺受体相互作用的能力而受到研究,为炎症和疼痛状况提供了潜在的治疗策略。一系列含 2-氨基嘧啶的组胺 H4 受体配体的设计和合成证明了嘧啶结构在开发新型抗炎和镇痛剂方面的多功能性 (Altenbach 等人,2008)。
对酶的抑制效应
嘧啶衍生物的结构特征使其能够作为各种在病理条件中至关重要的酶的有效抑制剂。例如,已经合成了化合物作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂,靶向癌细胞增殖和存活中的关键酶 (Gangjee 等人,2000)。这种双重抑制作用强调了嘧啶衍生物在开发具有新型作用机制的抗肿瘤剂方面的潜力。
作用机制
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Pharmacokinetics
Its predicted properties, such as solubility, permeability, and metabolic stability, would need to be experimentally determined to assess its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .
属性
IUPAC Name |
N-benzyl-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-19(25-13-16-7-2-1-3-8-16)15-26-18-10-6-12-24-20(18)21(29)27(22(26)30)14-17-9-4-5-11-23-17/h1-12H,13-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDBRJODDJCOIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。